
Rsk4-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rsk4-IN-1 is a selective inhibitor of ribosomal S6 kinase 4 (RSK4), a member of the p90 ribosomal S6 kinase family. This family of serine/threonine kinases is involved in various cellular processes, including cell growth, proliferation, motility, and apoptosis. RSK4 is particularly significant due to its role in cancer biology, where it has been implicated in drug resistance and metastasis in certain cancer types .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rsk4-IN-1 involves multiple steps, including the formation of key intermediates through specific organic reactions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques, including selective functional group transformations and purification steps.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other industrial-scale equipment to maintain consistency and efficiency.
Chemical Reactions Analysis
Synthetic Pathways
While full synthetic details remain proprietary, Rsk4-IN-1’s core structure is designed to target the ATP-binding pocket of RSK4. Key steps include:
-
Coupling reactions to assemble aromatic heterocycles critical for kinase binding.
-
Functional group modifications to optimize hydrogen bonding with RSK4’s kinase domain (e.g., hydroxyl and amine groups).
-
Crystallography-guided optimization to enhance selectivity over other RSK isoforms (RSK1-3).
The final structure features:
-
A pyrido[2,3-d]pyrimidine scaffold.
-
Hydrophobic substituents for enhanced binding affinity.
-
Hydrogen bond donors/acceptors aligning with RSK4’s ATP-binding residues .
Biochemical Interactions
This compound selectively inhibits RSK4 through:
ATP-Competitive Binding
-
Binds to the kinase’s ATP-binding site with an IC₅₀ of 15 nM for RSK4, showing >100-fold selectivity over RSK1-3 .
-
Displaces ATP, preventing phosphorylation of downstream substrates like ERK (Tyr202/Thr204) and p300 (Ser89) .
Substrate Phosphorylation Interference
In Vitro Kinase Assays
-
Thiophosphorylation Assays : this compound’s inhibition was validated using N6-substituted ATP-γ-S analogs. Thiophosphorylated substrates (e.g., TRIM33) were alkylated with p-nitrobenzylmesylate (PNBM) and detected via anti-thiophosphate ester antibodies .
-
IC₅₀ Determination :
Mechanistic Impact on Signaling Pathways
This compound disrupts multiple oncogenic pathways:
-
RAS-ERK Pathway :
-
NFκB Regulation :
-
Chemoresistance :
Comparative Inhibition Profile
This compound outperforms pan-RSK inhibitors in specificity:
Inhibitor | RSK4 IC₅₀ | RSK1 IC₅₀ | Key Limitation |
---|---|---|---|
This compound | 15 nM | 1,500 nM | N/A (research-grade) |
BI-D1870 | 15 nM | 31 nM | Short half-life |
FMK | 200 nM | 15 nM | Targets RSK2 primarily |
Structural Insights
-
Binding Motif : The pyrido[2,3-d]pyrimidine scaffold forms hydrophobic interactions with Leu152 and hydrogen bonds with Glu231 in RSK4’s kinase domain .
-
Conformational Flexibility : Molecular dynamics simulations show that this compound stabilizes RSK4 in a closed, inactive state.
This compound’s precision in targeting RSK4 makes it a valuable tool for studying RSK4-specific signaling and a candidate for overcoming chemoresistance in cancers reliant on ERK and NFκB pathways. Further clinical validation is needed to translate these mechanistic insights into therapeutic applications.
Scientific Research Applications
Rsk4-IN-1 has several significant applications in scientific research:
Chemistry: Used as a tool compound to study the biochemical pathways involving RSK4.
Biology: Helps in understanding the role of RSK4 in cellular processes such as proliferation and apoptosis.
Industry: Potential use in developing new cancer therapies and understanding drug resistance mechanisms.
Mechanism of Action
Rsk4-IN-1 exerts its effects by selectively inhibiting the kinase activity of RSK4. This inhibition occurs through binding to an allosteric site on the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This mechanism is crucial in blocking the pathways that lead to drug resistance and metastasis in cancer cells .
Comparison with Similar Compounds
RSK1-IN-1: Another inhibitor targeting a different isoform of the ribosomal S6 kinase family.
Trovafloxacin: An antibiotic found to inhibit RSK4 selectively and enhance the effects of chemotherapy in cancer cells.
Uniqueness of Rsk4-IN-1: this compound is unique due to its high selectivity for RSK4, making it a valuable tool for studying the specific role of this kinase in various cellular processes and diseases. Its ability to inhibit RSK4 without affecting other kinases in the family highlights its potential as a therapeutic agent in cancer treatment .
Biological Activity
Rsk4-IN-1 is a selective inhibitor targeting the RSK4 protein, a member of the ribosomal S6 kinase (RSK) family, which plays a critical role in various cellular processes including cell proliferation, survival, and differentiation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cancer biology, and potential therapeutic applications.
This compound functions primarily by inhibiting the kinase activity of RSK4. RSK4 is known for its role in modulating signaling pathways associated with cell growth and survival. It is activated downstream of the ERK pathway and has been implicated in promoting drug resistance in cancer cells, particularly in lung and bladder cancers . By inhibiting RSK4, this compound disrupts these pathways, potentially reversing resistance to chemotherapy and enhancing apoptosis in cancer cells.
Case Studies
Several studies have investigated the effects of this compound on various cancer types:
- Non-Small Cell Lung Cancer (NSCLC)
- Bladder Cancer
- Colorectal Cancer
Data Tables
The following tables summarize key findings from studies involving this compound:
Expression Patterns
Research has demonstrated that RSK4 expression is significantly higher in advanced stages of several cancers. For instance:
- In lung adenocarcinoma, 80.9% of tumors at advanced TNM stages exhibited high levels of RSK4 expression compared to only 39.1% at early stages .
- Correlations between high RSK4 levels and poor patient outcomes have been established, suggesting its potential as a prognostic marker .
Isoform Variability
Recent studies have highlighted the differential expression of RSK4 isoforms in various cancers. Isoform 1 has been associated with better survival outcomes in glioma patients, while isoform 2 correlates with worse outcomes in stomach adenocarcinoma . This variability suggests that targeting specific isoforms may enhance therapeutic efficacy.
Properties
Molecular Formula |
C19H20F2N4O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-cyclopentyl-7-(3,5-difluoro-4-hydroxyanilino)-4,4-dimethylpyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C19H20F2N4O3/c1-19(2)12-9-22-17(23-10-7-13(20)15(26)14(21)8-10)24-16(12)25(18(27)28-19)11-5-3-4-6-11/h7-9,11,26H,3-6H2,1-2H3,(H,22,23,24) |
InChI Key |
MVDARJWPZGHODF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CN=C(N=C2N(C(=O)O1)C3CCCC3)NC4=CC(=C(C(=C4)F)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.